2-Mesitylethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZPTDPHVFTOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219739 | |

| Record name | 2-Hydroxyethylmesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6950-92-1 | |

| Record name | 2,4,6-Trimethylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6950-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mesitylethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006950921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6950-92-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethylmesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethylmesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Mesitylethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW9B824K7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Mesitylethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mesitylethanol, also known as 2-(2,4,6-trimethylphenyl)ethanol, is an aromatic alcohol characterized by a hydroxyl group attached to an ethyl chain, which is in turn bonded to a mesitylene (1,3,5-trimethylbenzene) ring. This compound serves as a valuable intermediate in organic synthesis and finds applications in the fragrance industry due to its characteristic scent.[1][2] Its chemical behavior is significantly influenced by the sterically hindered nature of the trimethyl-substituted benzene ring and the reactivity of the primary alcohol group. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential synthetic methodologies, tailored for a technical audience.

Chemical Structure and Identifiers

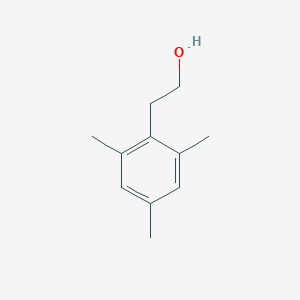

The structure of this compound consists of a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethanol group at the 1 position.

Caption: 2D Structure of this compound.

Table 1: Structural and Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 2-(2,4,6-Trimethylphenyl)ethanol | [2] |

| CAS Number | 6950-92-1 | [2] |

| Molecular Formula | C₁₁H₁₆O | [1] |

| SMILES | Cc1cc(C)c(CC(O))c(C)c1 | [2] |

| InChI | InChI=1S/C11H16O/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7,12H,4-5H2,1-3H3 | [2] |

| InChIKey | FQZPTDPHVFTOSY-UHFFFAOYSA-N | [2] |

| Synonyms | 2,4,6-Trimethylbenzeneethanol, 2-Mesitylethan-1-ol, 2-Hydroxyethylmesitylene, 2,4,6-Trimethylphenethyl alcohol | [2] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid, though it can also be found as a white crystalline solid.[1][2] The presence of the hydroxyl group allows for solubility in polar solvents like ethanol, while the hydrophobic mesitylene group confers solubility in nonpolar solvents such as ether.[1][2]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Colorless liquid or white to almost white powder/crystal | [1][2] |

| Density | ~0.913 g/cm³ | [1] |

| Melting Point | ~ -35 °C | [1] |

| Boiling Point | ~201 °C (at 760 mmHg)152 °C (at 15 mmHg) | [1] |

| Solubility | Soluble in ethanol and ether | [1] |

Spectroscopic Data

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl groups on the ring, the methylene groups of the ethyl chain, and the hydroxyl proton.

-

Aromatic Protons (Ar-H): A singlet around δ 6.8 ppm, integrating to 2H. The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry.

-

Ethyl Group (Ar-CH₂-CH₂-OH): Two triplets are expected. The methylene group adjacent to the aromatic ring (Ar-CH₂) would appear around δ 2.8-3.0 ppm, while the methylene group attached to the hydroxyl group (-CH₂-OH) would be found further downfield, around δ 3.7-3.9 ppm.

-

Methyl Protons (Ar-CH₃): A singlet for the para-methyl group around δ 2.2-2.3 ppm (3H) and another singlet for the two ortho-methyl groups around δ 2.3-2.4 ppm (6H). These may overlap to form a single peak.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is dependent on concentration and solvent, typically appearing between δ 1.0-5.0 ppm.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the mesitylene ring.

-

Aromatic Carbons: Four signals are expected: one for the carbon bearing the ethyl group, one for the carbons bearing the methyl groups, one for the carbons bearing protons, and one for the carbon para to the ethyl group.

-

Ethyl Carbons: Two distinct signals for the two methylene carbons.

-

Methyl Carbons: Two signals for the ortho and para methyl groups.

Predicted Infrared (IR) Spectroscopy

Key absorption bands anticipated in the IR spectrum include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the alcohol hydroxyl group.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) from the methyl and methylene groups.

-

C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ from the aromatic C-H bonds.

-

Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm⁻¹ region and fundamental vibrations around 1450-1600 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

Predicted Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 164. Key fragmentation patterns would likely include:

-

Loss of water (M-18): A peak at m/z = 146.

-

Benzylic cleavage: A prominent peak at m/z = 133, corresponding to the loss of the CH₂OH radical.

-

Tropylium ion formation: Rearrangement and fragmentation could lead to other characteristic aromatic ions.

Experimental Protocols for Synthesis

Method 1: Grignard Reaction with Ethylene Oxide

This method involves the nucleophilic attack of a Grignard reagent, prepared from bromomesitylene, on the electrophilic carbon of ethylene oxide.[3]

Overall Reaction: Mesityl-MgBr + C₂H₄O → Mesityl-CH₂CH₂OMgBr --(H₃O⁺)--> Mesityl-CH₂CH₂OH

Experimental Workflow:

Caption: Workflow for Grignard Synthesis of this compound.

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and anhydrous diethyl ether are placed. A solution of bromomesitylene in anhydrous ether is added dropwise to initiate the formation of mesitylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.

-

Reaction with Ethylene Oxide: The Grignard solution is cooled in an ice-salt bath. A solution of ethylene oxide in anhydrous ether is then added slowly, maintaining a low temperature to control the exothermic reaction.

-

Work-up and Hydrolysis: After the addition is complete, the reaction is stirred and allowed to warm to room temperature. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Method 2: Reduction of 2,4,6-Trimethylphenylacetic Acid

This two-step approach involves the synthesis of the corresponding carboxylic acid followed by its reduction to the primary alcohol.

Overall Reaction: Mesityl-CH₂-CN --(H₂O, H⁺)--> Mesityl-CH₂-COOH --(LiAlH₄)--> Mesityl-CH₂CH₂OH

Experimental Workflow:

Caption: Workflow for Reduction Synthesis of this compound.

Methodology:

-

Synthesis of 2,4,6-Trimethylphenylacetic Acid: This intermediate can be prepared from 2,4,6-trimethylbenzyl halide via cyanation followed by hydrolysis. The hydrolysis of the nitrile is typically achieved by refluxing with a strong acid (e.g., aqueous H₂SO₄) or a strong base (e.g., aqueous NaOH followed by acidification).[4][5]

-

Reduction of the Carboxylic Acid: In a flame-dried, three-necked flask under an inert atmosphere, a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF) is prepared. A solution of 2,4,6-trimethylphenylacetic acid in THF is added dropwise, usually at 0 °C. The reaction is then stirred at room temperature or gently refluxed to ensure completion.

-

Work-up and Purification: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is dried and concentrated. The crude alcohol is then purified by vacuum distillation or column chromatography.

Safety and Handling

As an organic compound, standard laboratory safety precautions should be observed. It is advised to avoid ingestion or prolonged contact with the skin.[1] When handling this compound, work in a well-ventilated area or a chemical fume hood. Avoid contact with open flames or other ignition sources. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

This compound is a structurally interesting aromatic alcohol with established applications and potential for further use in chemical synthesis. This guide has summarized its core chemical and physical properties, provided its structural identifiers, and outlined logical and detailed protocols for its laboratory synthesis. While experimental spectral data is sparse in the public domain, predictive analysis based on its structure provides a solid framework for its characterization by modern spectroscopic techniques.

References

- 1. chembk.com [chembk.com]

- 2. CAS 6950-92-1: 2,4,6-Trimethylbenzeneethanol | CymitQuimica [cymitquimica.com]

- 3. Ethylene oxide when treated with phenyl magnesium bromide followed by hydrolysis ylelds [allen.in]

- 4. HU216093B - Process for preparation of 2,4,6-trimethyl-phenylacetic acid - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of 2-Mesitylethanol from Mesitylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-Mesitylethanol from mesitylene. The primary and most efficient pathway proceeds through a two-step sequence: the Friedel-Crafts acylation of mesitylene to yield acetylmesitylene, followed by the reduction of the ketone functionality. Alternative synthetic strategies are also explored, including pathways originating from mesitylaldehyde via Grignard and Wittig reactions. This document furnishes detailed experimental protocols, quantitative data for each synthetic step, and visual diagrams of the reaction workflows to facilitate comprehension and replication by researchers in organic synthesis and drug development.

Introduction

This compound is a valuable organic compound characterized by a substituted aromatic ring and a primary alcohol functional group. Its unique structural features, including the sterically hindered mesityl group, make it a significant building block in the synthesis of more complex molecules, finding potential applications in pharmaceuticals, agrochemicals, and materials science. This guide focuses on the practical synthesis of this compound from the readily available starting material, mesitylene (1,3,5-trimethylbenzene).

Primary Synthetic Route: Friedel-Crafts Acylation and Subsequent Reduction

The most common and well-established method for the synthesis of this compound involves a two-step process, beginning with the electrophilic aromatic substitution of mesitylene, followed by the reduction of the resulting ketone.

Step 1: Friedel-Crafts Acylation of Mesitylene to Acetylmesitylene

The Friedel-Crafts acylation introduces an acetyl group onto the mesitylene ring to form acetylmesitylene (2',4',6'-trimethylacetophenone). This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed catalyst.

Reaction Scheme:

Experimental Protocol: Friedel-Crafts Acylation of Mesitylene [1]

-

Apparatus: A 100-mL round-bottomed flask equipped with an addition funnel, a reflux condenser, and a magnetic stirrer is assembled. The glassware should be thoroughly dried to prevent the deactivation of the Lewis acid catalyst.

-

Reagents:

-

Anhydrous aluminum chloride (0.055 mol, 1.1 equiv)

-

Methylene chloride (25 mL)

-

Acetyl chloride (0.055 mol, 1.1 equiv) dissolved in 10 mL of methylene chloride

-

Mesitylene (0.050 mol) dissolved in 10 mL of methylene chloride

-

-

Procedure:

-

To the round-bottomed flask, add anhydrous aluminum chloride and 15 mL of methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add the solution of acetyl chloride dropwise from the addition funnel over a period of 10 minutes, ensuring the temperature does not rise significantly.

-

Following the addition of acetyl chloride, add the mesitylene solution dropwise in a similar manner.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture for an additional 15 minutes at room temperature.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with an additional 20 mL of methylene chloride.

-

Combine the organic layers and wash twice with a saturated sodium bicarbonate solution, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude acetylmesitylene.

-

The crude product can be further purified by vacuum distillation.

-

Quantitative Data for Friedel-Crafts Acylation:

| Parameter | Value | Reference |

| Mesitylene | 0.050 mol | [1] |

| Acetyl Chloride | 0.055 mol | [1] |

| Aluminum Chloride | 0.055 mol | [1] |

| Solvent | Methylene Chloride | [1] |

| Reaction Temperature | 0°C to Room Temperature | [1] |

| Reaction Time | ~30 minutes | [1] |

| Typical Yield | ~70-80% | [2] |

Step 2: Reduction of Acetylmesitylene to this compound

The carbonyl group of acetylmesitylene is reduced to a primary alcohol using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is often preferred for its safety and ease of handling. The reaction is typically carried out in a protic solvent like methanol or ethanol.

Reaction Scheme:

Experimental Protocol: Reduction of Acetylmesitylene with NaBH₄ [3][4]

-

Apparatus: A round-bottomed flask equipped with a magnetic stirrer.

-

Reagents:

-

Acetylmesitylene (1.0 equiv)

-

Methanol

-

Sodium borohydride (2.0 equiv)

-

-

Procedure:

-

Dissolve acetylmesitylene in methanol in the round-bottomed flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

The product can be purified by column chromatography on silica gel.

-

Lithium aluminum hydride is a more powerful reducing agent and must be handled with care in an anhydrous environment.

Reaction Scheme:

Experimental Protocol: Reduction of Acetylmesitylene with LiAlH₄ [5][6]

-

Apparatus: A dry, three-necked round-bottomed flask equipped with a dropping funnel, a reflux condenser, a nitrogen inlet, and a magnetic stirrer.

-

Reagents:

-

Lithium aluminum hydride (1.0 equiv)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetylmesitylene (1.0 equiv) dissolved in anhydrous ether/THF

-

-

Procedure:

-

Under a nitrogen atmosphere, place LiAlH₄ in the flask and add anhydrous ether/THF to create a suspension.

-

Cool the suspension to 0°C in an ice bath.

-

Add the solution of acetylmesitylene dropwise from the dropping funnel.

-

After the addition, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0°C and cautiously add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution and then more water.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it with ether/THF.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain this compound.

-

Quantitative Data for Reduction of Acetylmesitylene:

| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction |

| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |

| Equivalents of Reductant | 2.0 | 1.0 |

| Solvent | Methanol/Ethanol | Anhydrous Ether/THF |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

| Typical Yield | High to excellent (94-97% for similar ketones)[4] | High |

Alternative Synthetic Routes

While the Friedel-Crafts acylation followed by reduction is the most direct route, other synthetic strategies can also be employed to synthesize this compound. These often involve the initial synthesis of mesitylaldehyde.

Synthesis of Mesitylaldehyde via Gattermann Reaction

The Gattermann reaction allows for the formylation of mesitylene to produce mesitylaldehyde. A safer modification of this reaction uses zinc cyanide (Zn(CN)₂) in the presence of HCl and a Lewis acid catalyst.[3]

Reaction Scheme:

Experimental Protocol: Gattermann Reaction for Mesitylaldehyde [7]

-

Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.

-

Reagents:

-

Mesitylene (0.85 mole)

-

Zinc cyanide (1.25 moles)

-

Tetrachloroethane (400 mL)

-

Dry hydrogen chloride gas

-

Anhydrous aluminum chloride (2.2 moles)

-

-

Procedure:

-

Combine mesitylene, zinc cyanide, and tetrachloroethane in the flask.

-

Pass a rapid stream of dry HCl gas through the stirred mixture at room temperature for about 3 hours.

-

Cool the flask in an ice bath and add anhydrous aluminum chloride with vigorous stirring.

-

Remove the ice bath and continue passing HCl through the mixture, maintaining a temperature of 67-72°C for an additional 2.5 hours.

-

-

Work-up and Purification:

-

Decompose the reaction mixture by pouring it into a mixture of crushed ice and concentrated HCl.

-

After standing overnight, reflux the mixture for 3 hours.

-

Separate the organic layer and extract the aqueous layer with tetrachloroethane.

-

Wash the combined organic layers with a 10% sodium carbonate solution.

-

Isolate the product by steam distillation, followed by vacuum distillation of the organic phase.

-

Quantitative Data for Gattermann Reaction:

| Parameter | Value | Reference |

| Mesitylene | 0.85 mole | [7] |

| Zinc Cyanide | 1.25 moles | [7] |

| Aluminum Chloride | 2.2 moles | [7] |

| Solvent | Tetrachloroethane | [7] |

| Reaction Temperature | Room Temperature to 72°C | [7] |

| Reaction Time | ~6 hours | [7] |

| Typical Yield | 75-81% | [7] |

Conversion of Mesitylaldehyde to this compound

Once mesitylaldehyde is synthesized, it can be converted to this compound through several methods, including a Grignard reaction or a Wittig reaction followed by hydrogenation.

The addition of a methyl Grignard reagent to mesitylaldehyde will form a secondary alcohol, which is this compound.

Reaction Scheme:

Experimental Protocol: Grignard Reaction with Mesitylaldehyde (General Procedure)[8][9]

-

Apparatus: A dry three-necked flask with a dropping funnel, condenser, and nitrogen inlet.

-

Reagents:

-

Methylmagnesium bromide in ether (1.1 equiv)

-

Mesitylaldehyde (1.0 equiv) in anhydrous ether

-

-

Procedure:

-

Place the Grignard reagent in the flask under nitrogen and cool to 0°C.

-

Add the mesitylaldehyde solution dropwise.

-

Stir at room temperature until the reaction is complete (TLC).

-

-

Work-up: Quench with saturated ammonium chloride solution and extract with ether. Wash, dry, and concentrate to obtain the product.

A Wittig reaction using methylenetriphenylphosphorane will convert mesitylaldehyde to 2-mesitylpropene, which can then be hydrogenated to this compound. This is a less direct route.

Reaction Scheme:

Experimental Protocol: Wittig Reaction (General Procedure)[10][11][12]

-

Apparatus: A round-bottom flask with a magnetic stirrer.

-

Reagents:

-

Methyltriphenylphosphonium bromide (1.2 equiv)

-

A strong base (e.g., n-BuLi or NaH) in an anhydrous solvent (e.g., THF)

-

Mesitylaldehyde (1.0 equiv)

-

-

Procedure:

-

Prepare the ylide by reacting the phosphonium salt with the base.

-

Add the mesitylaldehyde to the ylide solution and stir until the reaction is complete.

-

-

Work-up: Quench the reaction and extract the product. The resulting alkene would then be subjected to standard catalytic hydrogenation conditions.

Visualization of Synthetic Workflows

Primary Synthetic Route

Caption: Workflow for the primary synthesis of this compound.

Alternative Synthetic Route via Gattermann Reaction

Caption: Alternative synthesis of this compound via mesitylaldehyde.

Characterization of this compound

-

¹H NMR: Expected signals would include singlets for the three methyl groups on the aromatic ring, a singlet for the aromatic proton, a triplet for the methylene group adjacent to the hydroxyl, a quartet for the methine proton, a doublet for the terminal methyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Signals corresponding to the aromatic carbons (including the substituted and unsubstituted positions), the methyl carbons on the ring, the methylene carbon, the methine carbon, and the terminal methyl carbon are expected.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), C-H stretches of the alkyl and aromatic groups (~2850-3000 cm⁻¹), and aromatic C=C stretches (~1600 and 1450 cm⁻¹).

Conclusion

The synthesis of this compound from mesitylene is most efficiently achieved through a two-step sequence involving Friedel-Crafts acylation to acetylmesitylene, followed by reduction of the ketone. This primary route offers good yields and utilizes well-understood reaction mechanisms. Alternative routes, such as those proceeding through mesitylaldehyde, provide viable, albeit potentially more complex, synthetic strategies. The detailed protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related compounds. Careful execution of the described procedures and purification techniques is crucial for obtaining high-purity this compound.

References

- 1. sciepub.com [sciepub.com]

- 2. spectrabase.com [spectrabase.com]

- 3. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]

- 4. scispace.com [scispace.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. gauthmath.com [gauthmath.com]

- 9. Reaction of Propanal with methyl magnessium bromide follow by hydrolysis... [askfilo.com]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data for 2-Mesitylethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Mesitylethanol (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

Note: Specific experimental data for ¹H NMR and ¹³C NMR of this compound were not found in the publicly available literature at the time of this guide's compilation. The tables are provided as a template for expected data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Description of Absorption |

| Data not available | O-H stretch (alcohol) |

| Data not available | C-H stretch (aromatic) |

| Data not available | C-H stretch (aliphatic) |

| Data not available | C=C stretch (aromatic) |

| Data not available | C-O stretch (alcohol) |

Note: A specific experimental IR spectrum for this compound was not found. The table indicates the expected characteristic absorption bands based on its functional groups.

Mass Spectrometry (MS)

| m/z | Interpretation |

| Data not available | Molecular Ion [M]⁺ |

| Data not available | Fragment Ion |

| Data not available | Fragment Ion |

| Data not available | Fragment Ion |

Note: A specific experimental mass spectrum for this compound was not found. The table is a template for the expected molecular ion and potential fragment ions.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay to ensure quantitative integration.

-

¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon-13 NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectral width should encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Background Spectrum: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺, and other peaks represent fragment ions.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Physical properties of 2-Mesitylethanol (boiling point, melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Mesitylethanol (also known as 2-(2,4,6-trimethylphenyl)ethanol), a valuable building block in organic synthesis. The information presented herein is intended to support research and development activities by providing reliable data and detailed experimental context.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, purification, and application in various chemical reactions. The key properties, including boiling point, melting point, and solubility, are summarized below.

Data Presentation

A summary of the quantitative physical data for this compound is presented in the following table. It is important to note the discrepancies found in the literature for the melting point, which are highlighted and discussed in the subsequent sections.

| Physical Property | Value | Conditions |

| Boiling Point | ~201 °C | At atmospheric pressure (760 mmHg)[1] |

| 152 °C | At reduced pressure (15 mmHg)[1] | |

| Melting Point | -35 °C | - |

| 81-83 °C | - | |

| Solubility | Soluble | Anhydrous ethanol, Ether[1] |

Note on Discrepancies: The significant difference in the reported melting points (-35 °C and 81-83 °C) suggests the possibility of data pertaining to different isomers or compounds being misattributed, or potential errors in the available literature. The value of 81-83 °C is more consistent with a crystalline solid, which would be expected for a compound of this structure at room temperature. Further experimental verification is required to definitively establish the correct melting point.

Experimental Protocols

The following sections detail the standard methodologies for determining the physical properties of organic compounds like this compound. These protocols are based on established laboratory techniques and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range constitutes the melting point.

-

Mixed Melting Point: To confirm the identity of the compound, a mixed melting point determination can be performed. An intimate mixture of the sample and an authentic sample of this compound is prepared. If there is no depression or broadening of the melting point of the mixture compared to the individual components, it provides strong evidence of the compound's identity.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.

-

Sample and Boiling Chips: The distillation flask is charged with this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises and comes into contact with the thermometer bulb.

-

Equilibrium and Reading: The temperature is recorded when the vapor temperature stabilizes, and there is a steady condensation of the liquid in the condenser. This stable temperature is the boiling point at the recorded atmospheric pressure. For accurate results, the distillation should be carried out slowly and steadily.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions, extractions, and purifications. The principle of "like dissolves like" generally applies; the hydroxyl group imparts some polarity, while the mesityl group provides significant nonpolar character.

Qualitative Solubility Testing:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 50 mg) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves completely, it is considered soluble. If it does not, the mixture can be gently warmed to observe any change in solubility with temperature.

-

Solvent Range: This procedure is repeated with a range of solvents of varying polarities, such as water, ethanol, acetone, and a non-polar solvent like hexane or toluene.

Quantitative Solubility Determination:

For precise solubility data, a gravimetric or spectroscopic method can be employed.

-

Saturated Solution Preparation: A saturated solution of this compound is prepared in the solvent of interest at a constant temperature by adding an excess of the solute and allowing the mixture to equilibrate with stirring for an extended period.

-

Sample Analysis: A known volume of the clear, saturated solution is carefully removed, ensuring no undissolved solid is transferred.

-

Quantification: The solvent is evaporated from the sample, and the mass of the dissolved this compound is determined gravimetrically. Alternatively, a spectroscopic method (e.g., UV-Vis or NMR) with a pre-established calibration curve can be used to determine the concentration of the solute in the saturated solution.

Visualization of Experimental Workflow

The logical flow for the determination of the physical properties of this compound can be visualized as follows:

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to 2-Methoxyethanol: Discovery, Synthesis, and Biological Impact

A Note on Nomenclature: Initial research for "2-Mesitylethanol" did not yield significant results in established chemical literature. It is presumed that the intended subject of this guide is the structurally related and widely documented compound, 2-Methoxyethanol. This document will proceed with a comprehensive analysis of 2-Methoxyethanol.

Introduction and Discovery

2-Methoxyethanol (IUPAC name: 2-methoxyethan-1-ol), also widely known by its trade name Methyl Cellosolve, is a versatile organic solvent and chemical intermediate belonging to the class of glycol ethers. Its amphipathic nature, possessing both a polar hydroxyl group and a nonpolar ether group, allows for miscibility with water and a broad range of organic solvents. This property has made it a valuable component in various industrial and commercial applications, including in varnishes, dyes, resins, and as an anti-icing additive in jet fuel.[1]

While the precise moment of its first synthesis is not extensively documented, 2-Methoxyethanol and other glycol ethers became known in the 1920s.[2] The industrial production and use of 2-Methoxyethanol saw a significant increase in the 1970s.[2] Its synthesis is rooted in the foundational principles of organic chemistry developed in the late 19th and early 20th centuries. More recently, in 2024, 2-Methoxyethanol was detected in a star-forming region in interstellar space, a discovery made by researchers at the Massachusetts Institute of Technology.[1]

Physicochemical and Spectral Data

A summary of the key quantitative properties of 2-Methoxyethanol is provided in the tables below for easy reference.

Table 1: Physical and Chemical Properties of 2-Methoxyethanol

| Property | Value | Reference |

| IUPAC Name | 2-methoxyethan-1-ol | [1] |

| Synonyms | Ethylene glycol monomethyl ether, Methyl Cellosolve, EGME | [1] |

| CAS Number | 109-86-4 | [3] |

| Molecular Formula | C₃H₈O₂ | [1] |

| Molar Mass | 76.09 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Ether-like | [1] |

| Density | 0.965 g/cm³ (at 20 °C) | [1] |

| Melting Point | -85 °C | [1] |

| Boiling Point | 124-125 °C | [1] |

| Solubility in Water | Miscible | [1] |

| Vapor Pressure | 9.7 mmHg (at 25 °C) | |

| Flash Point | 46 °C | |

| Autoignition Temp | 285 °C |

Table 2: Spectral Data of 2-Methoxyethanol

| Spectrum Type | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 3.58 (t, 2H), 3.48 (t, 2H), 3.33 (s, 3H), 2.55 (s, 1H) |

| ¹³C NMR | δ 72.5, 61.8, 59.1 |

| IR (neat, cm⁻¹) | 3430 (O-H stretch), 2920, 2880 (C-H stretch), 1120 (C-O stretch) |

| Mass Spectrum (EI) | m/z 76 (M+), 45, 31 |

Synthesis of 2-Methoxyethanol: Experimental Protocols

The synthesis of 2-Methoxyethanol is primarily achieved through two well-established methods: the reaction of ethylene oxide with methanol, which is the main industrial route, and the Williamson ether synthesis, a classic laboratory-scale method.

Industrial Synthesis: Reaction of Ethylene Oxide with Methanol

This method involves the base-catalyzed ring-opening of ethylene oxide by methanol.

Experimental Protocol:

-

Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an inlet for gaseous ethylene oxide is charged with anhydrous methanol and a catalytic amount of a strong base, such as sodium hydroxide or sodium methoxide.

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 100-150°C. Gaseous ethylene oxide is then introduced into the reactor under pressure (typically 10-20 atm).

-

Reaction Monitoring: The reaction is highly exothermic and requires careful temperature control. The progress of the reaction can be monitored by measuring the decrease in pressure as the ethylene oxide is consumed.

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled, and the excess pressure is vented. The basic catalyst is neutralized with an acid, such as sulfuric or acetic acid. The resulting mixture is then subjected to fractional distillation. Unreacted methanol is recovered as the first fraction, followed by the desired 2-Methoxyethanol product. Higher-order glycol ethers, such as diethylene glycol monomethyl ether, may be obtained as higher-boiling fractions.

Laboratory Synthesis: Williamson Ether Synthesis

This method involves the reaction of a sodium methoxide with a haloethanol, typically 2-chloroethanol.

Experimental Protocol:

-

Preparation of Sodium Methoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, sodium metal is cautiously added in small portions to an excess of anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas, which should be safely vented. The reaction is complete when all the sodium has dissolved.

-

Nucleophilic Substitution: 2-Chloroethanol is added dropwise to the freshly prepared sodium methoxide solution at room temperature with continuous stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The excess methanol is removed from the filtrate by distillation. The resulting crude 2-Methoxyethanol is then purified by fractional distillation under reduced pressure.

Biological Signaling Pathways and Toxicity

The toxicity of 2-Methoxyethanol is primarily attributed to its major metabolite, 2-methoxyacetic acid (MAA).[4] 2-Methoxyethanol is metabolized in the liver by alcohol dehydrogenase to 2-methoxyacetaldehyde, which is then rapidly oxidized to MAA by aldehyde dehydrogenase.

MAA is a potent inhibitor of histone deacetylases (HDACs).[5] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MAA causes an accumulation of acetylated histones, leading to changes in gene expression that can induce apoptosis (programmed cell death) and cell cycle arrest.[5] This mechanism is believed to be the underlying cause of the observed reproductive and developmental toxicity of 2-Methoxyethanol, including its effects on spermatocyte death and embryo malformation.[5]

References

- 1. 2-Methoxyethanol - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxyethanol | 109-86-4 [chemicalbook.com]

- 3. 2-Methoxyethanol | C3H8O2 | CID 8019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Methoxyacetic acid suppresses prostate cancer cell growth by inducing growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Theoretical Study of 2-Mesitylethanol Conformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust computational methodology for the theoretical investigation of the conformational landscape of 2-Mesitylethanol. While direct experimental and theoretical studies on this specific molecule are not extensively documented in publicly available literature, this document provides a comprehensive framework based on established quantum chemical methods applied to analogous molecular systems, such as substituted ethanols and aromatic alcohols. Adherence to this guide will enable a thorough exploration of the molecule's potential energy surface, identification of stable conformers, and determination of rotational energy barriers, which are critical for understanding its physicochemical properties and potential interactions in a biological context.

Introduction to Conformational Analysis

The three-dimensional structure of a molecule is fundamental to its function. For flexible molecules like this compound, which possess rotatable single bonds, a multitude of spatial arrangements, or conformations, are possible. Conformational analysis is the study of the energies and properties of these different conformers. In drug development, understanding the preferred conformation of a molecule is paramount, as it dictates how it will interact with its biological target. A molecule's bioactive conformation, the shape it adopts when binding to a receptor, may not be its lowest energy state in isolation. Therefore, a comprehensive understanding of the conformational space and the energy penalties associated with adopting different shapes is crucial for rational drug design.

Theoretical Background

The conformational preferences of this compound are primarily governed by the rotation around two key single bonds: the C(mesityl)-C(ethyl) bond and the C(ethyl)-C(hydroxyl) bond. The bulky mesityl group (2,4,6-trimethylphenyl) imposes significant steric hindrance, which will strongly influence the stable orientations of the ethyl-alcohol side chain. The primary goal of a theoretical study is to map the potential energy surface (PES) as a function of the dihedral angles defining these rotations. Key outputs of this analysis are:

-

Stable Conformers : The energy minima on the PES.

-

Rotational Energy Barriers : The energy maxima on the PES, representing the energy required to convert between conformers.[1][2]

-

Relative Energies : The energy differences between the various stable conformers, which determine their equilibrium populations.

Computational Methodology

A systematic computational workflow is essential for a thorough conformational analysis. This involves an initial exploration of the conformational space using lower-level methods, followed by high-accuracy calculations for the most promising structures.

Experimental Protocols

Protocol 1: Conformational Search and Initial Optimization

-

Initial Structure Generation : Construct the 3D structure of this compound using molecular building software (e.g., Avogadro, GaussView).

-

Conformational Search : Employ a robust conformational search algorithm to explore the potential energy surface. Tools like CREST, RDKit, or the conformer utility in the Amsterdam Modeling Suite are suitable.[3][4] Methods can include:

-

Systematic Search : Exhaustively rotate specified dihedral angles in discrete steps.

-

Stochastic/Monte Carlo Methods : Randomly sample conformational space.

-

Molecular Dynamics : Simulate the molecule's movement at a given temperature to explore different conformations.

-

-

Initial Optimization and Filtering : Each generated conformer should be optimized using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method.[5] Redundant conformers are removed, and the unique structures are filtered based on an energy window (e.g., within 10-15 kcal/mol of the lowest energy structure).

Protocol 2: High-Level Quantum Chemical Calculations

-

Geometry Optimization : The filtered set of unique conformers is then subjected to full geometry optimization using a higher level of theory. Density Functional Theory (DFT) is a widely used and reliable method.[6]

-

Functional : A hybrid functional such as B3LYP or a meta-hybrid GGA functional like M06-2X is recommended.[1] For improved accuracy with non-covalent interactions, dispersion-corrected functionals (e.g., B3LYP-D3(BJ), ωB97X-D) are crucial.[7]

-

Basis Set : A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ provides a good balance of accuracy and computational cost.[1][2]

-

-

Frequency Calculations : Perform vibrational frequency calculations for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Single-Point Energy Refinement (Optional but Recommended) : To obtain highly accurate relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated ab initio method, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[8]

-

Potential Energy Surface Scan : To determine the rotational barriers, perform a relaxed PES scan. This involves systematically rotating a chosen dihedral angle (e.g., the C-C-O-H angle) in small increments (e.g., 10-15 degrees), while allowing all other geometric parameters to relax at each step.[2]

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Relative Energies of Stable this compound Conformers

| Conformer ID | Key Dihedral Angles (°) C1-Cα-Cβ-O | O-Cβ-Cα-H | Relative Energy (kcal/mol) (ΔE) | Relative Gibbs Free Energy (kcal/mol) (ΔG) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | value | value | 0.00 | 0.00 | value |

| Conf-2 | value | value | value | value | value |

| Conf-3 | value | value | value | value | value |

Energies calculated at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory.

Table 2: Rotational Energy Barriers in this compound

| Rotation Axis | Transition State Dihedral Angle (°) | Rotational Barrier (kcal/mol) |

| Cα-Cβ Bond | value | value |

| Cβ-O Bond | value | value |

Barriers determined from a relaxed PES scan at the B3LYP-D3(BJ)/6-311+G(d,p) level of theory.

Mandatory Visualizations

Diagrams created using the DOT language are provided below to illustrate key workflows and relationships.

Caption: A flowchart illustrating the key steps in a computational conformational analysis study.

References

- 1. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study | MDPI [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. scm.com [scm.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Conformer Search - Avogadro [avogadro.cc]

- 6. researchgate.net [researchgate.net]

- 7. Exploring non-covalent interactions in excited states: beyond aromatic excimer models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

Quantum Chemical Blueprint of 2-Methoxyethanol: A Technical Guide for Researchers

An In-depth Analysis of Computational Methodologies and Spectroscopic Insights for Drug Development and Scientific Research

This technical guide provides a comprehensive overview of quantum chemical calculations performed on 2-Methoxyethanol (CH3OCH2CH2OH), a molecule of interest in various chemical and pharmaceutical contexts. This document details the computational protocols, summarizes key quantitative data, and visualizes the workflow and molecular structure, offering a valuable resource for researchers, scientists, and professionals in drug development. While the initial focus was on 2-Mesitylethanol, a pivot to the more extensively studied 2-Methoxyethanol was necessitated by the wealth of available computational data.

Introduction to Computational Studies of 2-Methoxyethanol

2-Methoxyethanol, a bifunctional molecule containing both an ether and a hydroxyl group, exhibits complex conformational behavior due to the possibility of intramolecular hydrogen bonding.[1] Quantum chemical calculations are instrumental in elucidating the stable conformers, their relative energies, and their vibrational properties, which are crucial for understanding its chemical reactivity and interactions in biological systems.

Theoretical investigations, primarily employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have provided significant insights into the structural and electronic properties of 2-Methoxyethanol.[1][2] These studies are vital for interpreting experimental spectroscopic data and for building accurate molecular models for larger systems.

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen theoretical method and basis set. The following protocols have been predominantly used in the study of 2-Methoxyethanol.

Geometry Optimization and Conformational Analysis

Full geometry optimizations of various conformers of 2-Methoxyethanol are typically performed to locate the minimum energy structures on the potential energy surface.

Protocol:

-

Initial Structure Generation: Generation of various possible conformers by systematically rotating the dihedral angles of the C-O, C-C, and O-H bonds. Common conformers are denoted by a three-letter code representing the dihedral angles (t for trans, g for gauche), such as ttg, ttt, tgg, and ggg.[1]

-

Computational Method: Density Functional Theory (DFT) with the B3LYP functional is a widely used method for geometry optimization.[1]

-

Basis Set: The 6-31G(d) basis set is often employed for initial optimizations, followed by higher-level basis sets like 6-311G(3df,2df,2p) for more accurate energy calculations.[1]

-

Solvent Effects: The influence of a solvent is often incorporated using a polarizable continuum model (PCM), such as the Self-Consistent Reaction Field (SCRF) theory.[1]

Vibrational Frequency Calculations

Vibrational frequency calculations are essential for characterizing the stationary points as minima (no imaginary frequencies) and for predicting infrared (IR) and Raman spectra.

Protocol:

-

Harmonic Frequency Calculations: Performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-31G(d)).[1]

-

Anharmonic Corrections: For a more accurate comparison with experimental spectra, anharmonic corrections can be applied using methods like Vibrational Second-Order Perturbation Theory (VPT2).

-

Higher-Level Methods: For specific regions of the vibrational spectrum, such as the C-H stretching range, higher-level methods like MP2 with the 6-31+G(d) basis set have been shown to provide superior results compared to DFT.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations of 2-Methoxyethanol.

Table 1: Calculated Relative Energies of 2-Methoxyethanol Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| tgg | B3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d) | 0.00 |

| ggg | B3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d) | 0.50 |

| ttg | B3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d) | 2.10 |

| ttt | B3LYP/6-311G(3df,2df,2p)//B3LYP/6-31G(d) | 2.50 |

Data sourced from ab initio DFT studies.[1]

Table 2: Selected Calculated Vibrational Frequencies (cm⁻¹) for the Most Stable (tgg) Conformer

| Vibrational Mode | MP2/6-31+G(d) | B3LYP/6-31G(d) |

| O-H stretch | ~3635 | - |

| C-H stretch (methoxy) | 2955 - 3000 | - |

| C-H stretch (ethylene) | 2850 - 2950 | - |

| C-O stretch | - | ~1100 |

| O-C-C bend | - | ~425 |

Note: A comprehensive list of calculated frequencies is extensive. This table highlights key vibrational modes. Data is compiled from multiple sources.[2]

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of 2-Methoxyethanol.

Conclusion

The application of quantum chemical calculations provides a detailed understanding of the conformational preferences and vibrational spectroscopy of 2-Methoxyethanol. The data and methodologies presented in this guide serve as a foundational resource for researchers engaged in the study of this and similar molecules. The insights gained from such computational studies are invaluable for predicting molecular behavior, designing new molecules with desired properties, and interpreting complex experimental results in the fields of chemistry, materials science, and drug discovery.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Ab initio calculations of vibrational spectra of 2-methoxy ethanol in the C–H stretching range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Ab initio calculations of vibrational spectra of 2-methoxy ethanol in the C–H stretching range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Decomposition of 2-Mesitylethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Mesitylethanol, also known as 2-(2,4,6-trimethylphenyl)ethanol, is an aromatic alcohol with applications as a solvent and a synthetic intermediate.[1] Understanding its stability and decomposition pathways is crucial for its use in various applications, particularly in the pharmaceutical industry where impurities and degradation products can impact safety and efficacy. This guide provides a comprehensive overview of the predicted stability of this compound and outlines detailed experimental protocols for conducting forced degradation studies to elucidate its decomposition profile. Due to a lack of specific literature data on the degradation of this compound, this guide extrapolates potential degradation pathways based on its chemical structure and established principles of organic chemistry.

Introduction to this compound

This compound is an organic compound featuring a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, and an ethanol group attached to the ring.[1] Its chemical structure, with a sterically hindered aromatic ring and a primary alcohol functional group, dictates its reactivity and potential degradation pathways.

Chemical and Physical Properties:

| Property | Value | Reference |

| CAS Number | 6950-92-1 | [1][2] |

| Molecular Formula | C11H16O | [1][2] |

| Molecular Weight | 164.24 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | ~201°C | [2] |

| Solubility | Soluble in anhydrous ethanol and ether | [2] |

Predicted Stability and Decomposition Pathways

The stability of a drug substance is a critical factor in its development and formulation. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing, including acid, base, oxidation, heat, and light.[3]

Based on the structure of this compound, the following degradation pathways are postulated:

-

Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, 2-mesitylacetaldehyde, while stronger oxidation could lead to the carboxylic acid, 2-mesitylacetic acid.

-

Dehydration: Under acidic conditions and heat, dehydration of the alcohol could occur, leading to the formation of mesitylethene.

-

Etherification: In the presence of other alcohol molecules and an acid catalyst, self-condensation to form an ether is a possibility, though less likely under typical degradation study conditions.

-

Photodegradation: Aromatic compounds can be susceptible to photolytic degradation.[5] Exposure to UV light could potentially lead to radical-mediated reactions or degradation of the aromatic ring, although the specific products are difficult to predict without experimental data.

Caption: Predicted major decomposition pathways of this compound under stress conditions.

Experimental Protocols for Forced Degradation Studies

The following are detailed, albeit predictive, experimental protocols for conducting forced degradation studies on this compound. These protocols are based on general guidelines from the International Council for Harmonisation (ICH) and common practices in the pharmaceutical industry.[3][6]

Caption: A typical experimental workflow for conducting forced degradation studies.

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

For each condition, a control sample (unstressed) should be prepared and analyzed alongside the stressed samples. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[7]

3.3.1. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.3.2. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Keep the solution at room temperature for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.3.3. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature, protected from light, for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot.

-

Dilute with the mobile phase to a suitable concentration for analysis.

3.3.4. Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven at 80°C.

-

Examine the sample at 24, 48, and 72 hours for any physical changes.

-

If a solution is to be tested, place a sealed vial of the stock solution at 80°C and sample at the specified time points.

3.3.5. Photolytic Degradation

-

Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[3]

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after the exposure period.

Data Presentation and Analysis

The results of the forced degradation studies should be presented in a clear and concise manner to allow for easy comparison of the stability of this compound under different conditions.

Table 1: Summary of Predicted Degradation of this compound under Various Stress Conditions

| Stress Condition | Reagent/Condition | Time (hours) | Predicted % Degradation | Major Predicted Degradation Products |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 72 | 5-15% | Mesitylethene |

| Base Hydrolysis | 0.1 M NaOH, RT | 72 | < 5% | Minimal to no degradation expected |

| Oxidative | 3% H2O2, RT | 72 | 10-20% | 2-Mesitylacetaldehyde, 2-Mesitylacetic Acid |

| Thermal | 80°C | 72 | < 5% | Minimal to no degradation expected |

| Photolytic | ICH Q1B | - | 5-10% | Photodegradants (structure to be determined) |

Note: The percentage degradation and products are predictive and require experimental verification.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound. While specific degradation data is not currently available in the public domain, the provided protocols for forced degradation studies offer a robust starting point for researchers. The predicted degradation pathways, based on the chemical structure of this compound, suggest that oxidation of the primary alcohol is the most likely route of decomposition. Experimental verification of these pathways is essential for a complete stability profile. The use of stability-indicating analytical methods will be crucial in separating and quantifying this compound and its degradation products, ensuring the quality and safety of any products in which it is used.

References

- 1. CAS 6950-92-1: 2,4,6-Trimethylbenzeneethanol | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmtech.com [pharmtech.com]

In-Depth Technical Guide to 2-Mesitylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mesitylethanol, a key organic compound with applications in chemical synthesis and research. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis.

Nomenclature and CAS Number

Chemical Identity:

-

Systematic IUPAC Name: 2-(2,4,6-trimethylphenyl)ethanol[1]

-

CAS Number: 6950-92-1

-

Common Synonyms: 2,4,6-Trimethylphenethyl alcohol, 2-Hydroxyethylmesitylene, 2,4,6-Trimethylbenzeneethanol[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molar Mass | 164.24 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | ~0.913 g/cm³ | [2] |

| Melting Point | ~ -35 °C | [2] |

| Boiling Point | ~201 °C (at 760 mmHg); 152 °C (at 15 mmHg) | [2] |

| Solubility | Readily soluble in anhydrous ethanol and ether. | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

A common method for the preparation of this compound involves the oxidation of a suitable benzyl alcohol precursor. The following is a representative protocol.

Reaction Scheme:

Caption: Synthesis of this compound via Grignard reaction.

Materials:

-

Magnesium turnings

-

2-Bromomesitylene

-

Anhydrous diethyl ether

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of 2-bromomesitylene in anhydrous diethyl ether is added dropwise to initiate the formation of mesitylmagnesium bromide. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Reaction with Ethylene Oxide: The Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous diethyl ether is added dropwise, maintaining the reaction temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

Purification of the crude product is typically achieved by vacuum distillation.

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

Procedure:

-

The crude this compound is transferred to a distillation flask.

-

The apparatus is assembled for vacuum distillation.

-

The pressure is gradually reduced to the desired level (e.g., 15 mmHg).

-

The flask is heated, and the fraction distilling at the appropriate temperature (approximately 152 °C at 15 mmHg) is collected.[2]

Analysis

The purity and identity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-